{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” is a synthetic organic molecule characterized by its unique structure, which includes two pyrazole rings substituted with methyl and difluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, which are then functionalized with methyl and difluoroethyl groups. The final step involves the coupling of the two pyrazole rings through a methylamine linkage. Common reagents used in these reactions include hydrazine, methyl iodide, and difluoroethyl bromide, under conditions such as reflux in anhydrous solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
“{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, “{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development .
Industry
In the industrial sector, “this compound” is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of “{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This leads to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole
- 1-(2,2-difluoroethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, "{[1-(2,2-difluoroethyl)-5-methyl-1H-py
Properties
Molecular Formula |
C13H19F2N5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(1,5-dimethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-9-11(6-17-19(9)3)4-16-5-12-7-18-20(10(12)2)8-13(14)15/h6-7,13,16H,4-5,8H2,1-3H3 |
InChI Key |
NVGBTSNMEVOKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=C(N(N=C2)CC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.